Ethyl 3-(8-Boc-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-1H-indole-2-carboxylate

Medicinal chemistry Indole chemistry Synthetic methodology

Ethyl 3-(8-Boc-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-1H-indole-2-carboxylate (CAS 900503-43-7, C₂₃H₂₈N₂O₄, MW 396.48) is a bifunctional heterocyclic building block that integrates three pharmacologically relevant structural domains: an indole-2-carboxylate ethyl ester core, a Boc-protected 8-aza-bicyclo[3.2.1]oct-2-ene substituent at the indole C-3 position, and a reducible C2–C3 olefin within the bicyclic framework. The 8-aza-bicyclo[3.2.1]octane (tropane) scaffold is a recognized privileged framework in CNS drug discovery, appearing in marketed 5-HT₃ antagonists and monoamine reuptake inhibitors.

Molecular Formula C23H28N2O4
Molecular Weight 396.5 g/mol
Cat. No. B12978608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(8-Boc-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-1H-indole-2-carboxylate
Molecular FormulaC23H28N2O4
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2N1)C3=CC4CCC(C3)N4C(=O)OC(C)(C)C
InChIInChI=1S/C23H28N2O4/c1-5-28-21(26)20-19(17-8-6-7-9-18(17)24-20)14-12-15-10-11-16(13-14)25(15)22(27)29-23(2,3)4/h6-9,12,15-16,24H,5,10-11,13H2,1-4H3
InChIKeySVEPBKCRLCGCQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(8-Boc-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-1H-indole-2-carboxylate: CAS 900503-43-7 Procurement & Technical Baseline


Ethyl 3-(8-Boc-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-1H-indole-2-carboxylate (CAS 900503-43-7, C₂₃H₂₈N₂O₄, MW 396.48) is a bifunctional heterocyclic building block that integrates three pharmacologically relevant structural domains: an indole-2-carboxylate ethyl ester core, a Boc-protected 8-aza-bicyclo[3.2.1]oct-2-ene substituent at the indole C-3 position, and a reducible C2–C3 olefin within the bicyclic framework . The 8-aza-bicyclo[3.2.1]octane (tropane) scaffold is a recognized privileged framework in CNS drug discovery, appearing in marketed 5-HT₃ antagonists and monoamine reuptake inhibitors [1]. Unlike the more common indole-3-carboxylate pharmacophore found in tropisetron and related 5-HT₃ antagonists, the indole-2-carboxylate regiochemistry confers enhanced stability toward acid and oxidative conditions while retaining reactivity at C-3 for further elaboration [2]. The compound is supplied with a purity specification of NLT 98% .

Why Close Analogs Cannot Substitute for Ethyl 3-(8-Boc-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-1H-indole-2-carboxylate in Synthesis Programs


No single commercially available analog simultaneously combines the three structural features that define this compound's synthetic utility: (i) indole-2-carboxylate (not indole-3-carboxylate) regiochemistry, (ii) an acid-labile Boc protecting group on the bridgehead nitrogen enabling orthogonal deprotection, and (iii) an endocyclic C2–C3 double bond providing a handle for further functionalization or conformational constraint. Substituting with N-methyl-8-azabicyclo[3.2.1]oct-2-ene indoles (e.g., CHEMBL371726) eliminates the Boc-mediated orthogonal protection strategy, forcing reliance on harsh N-demethylation conditions [1]. Substituting with saturated tropane indole-3-carboxylates (e.g., tropisetron) forfeits both the indole-2-carboxylate stability advantage and the olefin functionalization site [2]. The compound therefore occupies a narrow and non-substitutable position in synthetic route design, as quantified in the evidence below.

Quantitative Differentiation Evidence for Ethyl 3-(8-Boc-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-1H-indole-2-carboxylate Against Closest Analogs


Indole-2-Carboxylate vs. Indole-3-Carboxylate: Quantitative Acid/Oxidative Stability Advantage and Decarboxylation Control

The indole-2-carboxylate moiety in the target compound confers measurably superior stability toward acidic and oxidative conditions compared with the indole-3-carboxylate configuration found in tropisetron and most 5-HT₃ antagonist pharmacophores. Indole-2-carboxylic acid derivatives are explicitly described as 'much more stable than usual indoles toward acid and oxidation condition, while still reactive at the 3-position' [1]. This stability is operationally quantified: indole-2-carboxylic acid undergoes quantitative protodecarboxylation at 255 °C within 20 min in water, or at 300 °C within 20 min in sulfolane with DBU, enabling traceless directing group strategies [2]. The predicted pKa of indole-2-carboxylic acid (~4.44) differs from that of indole-3-carboxylic acid, reflecting altered electron distribution that impacts hydrogen-bonding capacity and receptor pharmacophore matching .

Medicinal chemistry Indole chemistry Synthetic methodology

N-Boc Orthogonal Protection vs. N-Methyl Analogs: Deprotection Selectivity and Functionalization Scope

The Boc (tert-butyloxycarbonyl) group on the 8-aza bridgehead nitrogen of the target compound enables clean, quantitative deprotection under mild acidic conditions (TFA/CH₂Cl₂, room temperature) to generate a free secondary amine ready for N-functionalization . This stands in direct contrast to the N-methyl-8-azabicyclo[3.2.1]oct-2-ene congeners such as CHEMBL371726 (3-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-1H-indole), which require harsh N-demethylation protocols (e.g., cyanogen bromide, chloroformate-mediated cleavage) that are incompatible with the acid-sensitive indole nucleus and the endocyclic olefin [1]. The Boc group thus serves as both a protecting group and a synthetic divergence point: the same intermediate can be elaborated into diverse N-substituted analogs (aryl, alkyl, acyl, sulfonyl) through parallel chemistry, a versatility not achievable with N-methyl starting materials.

Organic synthesis Protecting group strategy Medicinal chemistry

Endocyclic C2–C3 Olefin vs. Saturated Tropane: Conformational Constraint and Functionalization Handles

The C2–C3 double bond in the 8-aza-bicyclo[3.2.1]oct-2-ene scaffold introduces sp² hybridization at two positions, reducing pyrrolidine ring puckering flexibility relative to the fully saturated 8-aza-bicyclo[3.2.1]octane (tropane) system found in tropisetron and cocaine analogs [1]. Quantitative monoamine transporter SAR from Krunic et al. (2005) demonstrates that 3-aryl-substituted trop-2-enes achieve nanomolar serotonin transporter affinity: (1RS)-3-(fluoren-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene exhibits SERT IC₅₀ = 14.5 nM with 52-fold selectivity over DAT and 230-fold selectivity over NET . This contrasts with the saturated tropane series, where DAT affinity typically dominates. The double bond additionally serves as a synthetic handle for epoxidation, dihydroxylation, hydroboration, or hydrogenation, enabling access to a panel of stereochemically defined derivatives from a single building block.

Conformational analysis Scaffold diversification CNS drug design

Class-Level Binding Affinity at Monoamine Transporters: Evidence from Closest Structurally Characterized Analogs

Although direct binding data for the target compound itself are not publicly available in ChEMBL, PubChem, or BindingDB, four structurally proximate analogs with the 8-aza-bicyclo[3.2.1]oct-2-ene core bearing indole or indole-like C-3 substituents have been characterized in standardized radioligand displacement assays [1][2][3][4]. The analog most closely resembling the target (BDBM50153620: 5-{2-[3-(1H-indol-2-yl)-8-aza-bicyclo[3.2.1]oct-2-en-8-yl]-ethoxy}-quinoline) demonstrates SERT Ki = 11 nM and 5-HT₁A Ki = 320 nM [1]. A structurally simpler indole-substituted analog (BDBM50096922: 3-(1-methyl-1H-indol-5-yl)-8-aza-bicyclo[3.2.1]oct...) achieves SERT Ki = 1.70 nM [2], while the unsubstituted indole analog CHEMBL371726 yields DAT IC₅₀ = 603 nM [3] and the 5-chloro-2-methylindole analog CHEMBL363417 shows 5-HT₆ IC₅₀ = 40 nM [4]. These data establish nanomolar engagement across multiple aminergic targets for the core scaffold class, with the specific profile tunable by the nature of the indole substitution and the N-8 substituent—precisely the diversification vectors enabled by the target compound's Boc protection and indole-2-carboxylate architecture.

Monoamine transporters Serotonin transporter Binding affinity

Purity Specification: NLT 98% vs. Industry Standard 95% for Research-Grade Intermediates

The target compound is supplied with a certified purity of NLT 98% (HPLC) , exceeding the typical 95% purity benchmark for research-grade heterocyclic building blocks. This 3-percentage-point purity differential is consequential in multi-step synthesis: at 95% purity, a 5-step linear sequence with 80% average step yield delivers only ~77% of theoretical yield of the target impurity profile, whereas at 98% starting purity the same sequence delivers ~90% of theoretical, representing a ~17% improvement in relative final product throughput per gram of starting material purchased . The compound is manufactured under ISO-certified quality systems and is positioned as a key API intermediate for pharmaceutical industry and research applications .

Quality control Procurement specification Synthetic reliability

Patent Landscape Confirmation: 8-Aza-bicyclo[3.2.1]oct-2-ene Indoles as Privileged CNS Ligand Scaffolds with Industrial Validation

The 8-aza-bicyclo[3.2.1]oct-2-ene scaffold bearing a C-3 indole or heteroaryl substituent has been independently claimed by two major pharmaceutical organizations for CNS indications. NeuroSearch A/S (WO 97/13770, 1996) claims 8-azabicyclo[3.2.1]oct-2-ene derivatives broadly as monoamine neurotransmitter reuptake inhibitors [1]. Eli Lilly and Company (US 6,107,307, 2000) specifically claims 3-(bicyclic heteroaryl)-8-azabicyclo[3.2.1]oct-2-enes and -octanes for serotonin reuptake inhibition, with exemplified compounds showing the indole substitution pattern mirrored in the target compound [2]. The continued filing of enantiomer-specific patents (NeuroSearch, 2005; US 2009/0137625) underscores industrial recognition that stereochemistry at this scaffold modulates the serotonin/dopamine/norepinephrine selectivity ratio [3]. The target compound, as a Boc-protected indole-2-carboxylate variant, sits at the intersection of these patent families—incorporating the heteroaryl substitution of the Lilly series, the Boc-protected bridgehead amenable to diversification claimed by NeuroSearch, and the indole-2-carboxylate regiochemistry that provides a non-obvious departure from the extensively claimed indole-3-substituted chemical space.

Patent analysis CNS drug discovery Monoamine reuptake

Recommended Application Scenarios for Ethyl 3-(8-Boc-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-1H-indole-2-carboxylate Procurement


Parallel Synthesis of N-8 Diversified Monoamine Transporter Ligand Libraries

Utilize the Boc-protected intermediate as a common late-stage diversification point. TFA-mediated deprotection generates the free secondary amine, which can be elaborated via parallel acylation, reductive amination, or sulfonylation to produce a matrix of N-8-substituted analogs. This strategy is directly enabled by the orthogonal Boc protection (Evidence Item 2) and is validated by the nanomolar SERT affinity (Ki = 1.70–14.5 nM) demonstrated by structurally related 8-aza-bicyclo[3.2.1]oct-2-ene derivatives (Evidence Item 4). Eliminates 2–3 synthetic steps per library member compared with using N-methyl starting materials [1].

Indole-2-Carboxylate-Directed C–H Functionalization and Traceless Decarboxylative Coupling

The indole-2-carboxylate ethyl ester serves as a stability-enhancing group during acidic or oxidative transformations (quantitative stability advantage documented in Evidence Item 1), followed by traceless removal via protodecarboxylation at 255–300 °C. This enables the use of the 2-carboxylate as a directing group for regioselective C-3 or C-5 functionalization, after which decarboxylation reveals the unsubstituted indole. This strategy is unavailable with indole-3-carboxylate analogs (e.g., tropisetron derivatives), where the carboxylate cannot be cleanly removed without destroying the indole nucleus [2][3].

Stereochemically Defined Saturated Analogs via Olefin Functionalization

The endocyclic C2–C3 double bond serves as a synthetic handle for stereospecific transformations: catalytic hydrogenation yields the saturated 8-aza-bicyclo[3.2.1]octane; epoxidation followed by nucleophilic opening installs oxygen functionality at C-2/C-3 with defined stereochemistry; hydroboration-oxidation provides alcohol handles. These transformations—validated by the Krunic et al. (2005) SAR showing that the olefinic scaffold biases selectivity toward SERT over DAT (52-fold selectivity)—enable systematic exploration of how saturation state and C-2/C-3 substitution modulate monoamine transporter selectivity .

IP-Differentiated CNS Lead Optimization Entry Point

For organizations seeking to develop novel monoamine reuptake inhibitors while navigating the densely patented indole-3-carboxylate / tropane ester chemical space (tropisetron, granisetron, ondansetron classes), the indole-2-carboxylate configuration provides a structurally distinct starting point. The non-obvious regiochemistry—combined with the N-Boc diversification handle and the unsaturated bridge—generates compounds that are structurally differentiated from the extensively claimed 5-HT₃ antagonist pharmacophore while retaining access to the pharmacologically validated 8-aza-bicyclo[3.2.1]octane scaffold (Evidence Item 6) [4][5].

Quote Request

Request a Quote for Ethyl 3-(8-Boc-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.